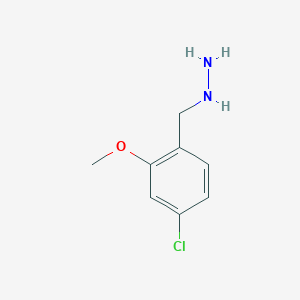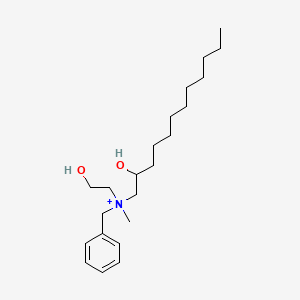
Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their surfactant properties, making them useful in a variety of industrial and scientific applications. The structure of this compound includes a benzenemethanaminium core with substitutions that enhance its chemical reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- typically involves a multi-step process. The initial step often includes the alkylation of benzenemethanaminium with 2-hydroxydodecyl and 2-hydroxyethyl groups. This is followed by methylation to introduce the N-methyl group. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with varying functional groups. These products can be further utilized in different chemical processes and applications.
Applications De Recherche Scientifique
Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reactivity.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- involves its interaction with cell membranes and other biological structures. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can enhance the delivery of therapeutic agents across cell membranes. The molecular targets include phospholipids and proteins within the membrane, which are crucial for maintaining cellular integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanaminium, N-(2-hydroxyethyl)-N-methyl-: Lacks the 2-hydroxydodecyl group, resulting in different surfactant properties.
Benzenemethanaminium, N-(2-hydroxydodecyl)-N-methyl-: Lacks the 2-hydroxyethyl group, affecting its solubility and reactivity.
Benzenemethanaminium, N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-N-methyl-: Contains a different alkyl chain, leading to variations in its chemical behavior.
Uniqueness
The presence of both 2-hydroxydodecyl and 2-hydroxyethyl groups in Benzenemethanaminium, N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-N-methyl- imparts unique properties, such as enhanced solubility, reactivity, and surfactant behavior. These characteristics make it particularly valuable in applications requiring high-performance surfactants and emulsifiers.
Propriétés
Numéro CAS |
749144-96-5 |
|---|---|
Formule moléculaire |
C22H40NO2+ |
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
benzyl-(2-hydroxydodecyl)-(2-hydroxyethyl)-methylazanium |
InChI |
InChI=1S/C22H40NO2/c1-3-4-5-6-7-8-9-13-16-22(25)20-23(2,17-18-24)19-21-14-11-10-12-15-21/h10-12,14-15,22,24-25H,3-9,13,16-20H2,1-2H3/q+1 |
Clé InChI |
ZRIBQSSBMWXIDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C[N+](C)(CCO)CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


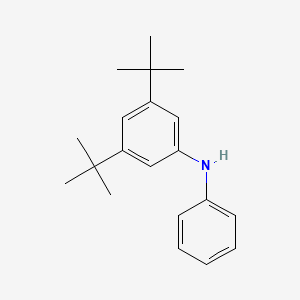


![7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12813565.png)
![N-[(2R,3S,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12813566.png)
![4-[4-[(2-bromoacetyl)amino]phenyl]-N-[4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]phenyl]butanamide](/img/structure/B12813572.png)
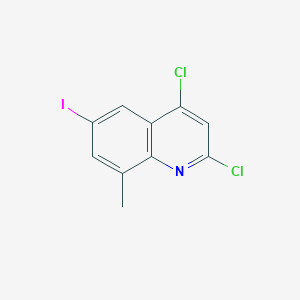
![1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813588.png)
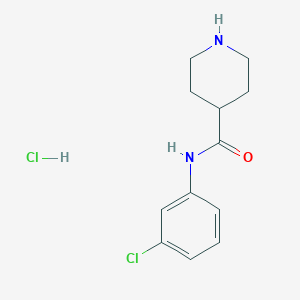
![1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one](/img/structure/B12813605.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3S,4S,6S)-3,4,5-trihydroxy-6-[[(2S,3R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12813615.png)
